molecular formula C7H9ClN2O2 B144662 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 127892-62-0

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B144662
M. Wt: 188.61 g/mol
InChI Key: NXAIFVHVBHMNJS-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with chloro, ethyl, and methyl groups, as well as a carboxylic acid function. While the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, indicating the interest in this class of compounds for their potential applications and properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, 1H-pyrazole-4-carboxylic acid was synthesized from ethyl cyanoacetate and triethyl orthoformate through Claisen condensation, cyclization, deamination, and hydrolysis, achieving a high yield of 97.1% . Similarly, 4-chlorosubstituted pyrazolecarboxylic acids were synthesized via chlorination at the Pt anode in NaCl aqueous solutions, with yields depending on the substituents' positions and properties . These methods could potentially be adapted for the synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques help in determining the position of substituents on the pyrazole ring and the overall 3D conformation of the molecule. For example, the crystal structure of a related compound was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization, annulation, and cross-coupling reactions. The functionalization reactions of pyrazole carboxylic acids and their derivatives have been explored, leading to the formation of amides and imidazo[4,5-b]pyridine derivatives . Additionally, cross-coupling reactions such as Sonogashira-type and Suzuki coupling have been used to obtain alkynyl and aryl pyrazoles, respectively . These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's electron distribution, acidity, and potential for intermolecular interactions. For instance, the presence of a carboxylic acid group typically leads to the formation of hydrogen-bonded dimers in the solid state . Moreover, the electron-withdrawing or donating nature of the substituents can impact the compound's reactivity and stability. The electrosynthesis approach used for chlorination indicates that the electron-donating or withdrawing nature of substituents significantly affects the efficiency of the process .

Scientific Research Applications

Structural and Spectral Investigations

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives have been studied for their structural and spectral properties. Research by S. Viveka et al. (2016) focused on the combined experimental and theoretical studies of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, using NMR, FT-IR spectroscopy, and X-ray diffraction techniques. These studies are essential for understanding the molecular structure and chemical behavior of these compounds.

Potential NLO Materials

Research has also explored the potential of pyrazole-4-ethyl carboxylates, closely related to the specified compound, as nonlinear optical (NLO) materials. A study by B. Chandrakantha et al. (2013) synthesized and characterized a novel series of these compounds. They found that specific derivatives exhibit significant nonlinearity, suggesting potential applications in optical limiting technologies.

Synthesis and Applications in Coordination Polymers

The compound and its variants are used in synthesizing coordination polymers. A study by M. Cheng et al. (2017) synthesized isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands from a similar starting material. These ligands were used to assemble coordination polymers with Zn(II) and Cd(II) ions, highlighting the potential for creating diverse metal-organic frameworks.

Electrosynthesis of Chloropyrazolecarboxylic Acids

Electrosynthesis methods have been employed to synthesize 4-chlorosubstituted pyrazolecarboxylic acids. Research by B. V. Lyalin et al. (2009) demonstrated the efficiency of this process, emphasizing the role of substituent structures on the yields. This research aids in developing more efficient synthetic routes for these compounds.

Antioxidant and Antimicrobial Activities

Pyrazole derivatives have been studied for their biological activities. A study by K. Umesha et al. (2009) found that certain derivatives exhibit significant antimicrobial and antioxidant activities. This opens up potential applications in pharmaceutical and health-related fields.

Corrosion Inhibition

Pyrazole derivatives have also been evaluated as corrosion inhibitors for steel. A study by L. Herrag et al. (2007) found that specific compounds effectively reduce the corrosion rate, highlighting an industrial application of these compounds.

Safety And Hazards

This compound can cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

4-chloro-5-ethyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAIFVHVBHMNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563848
Record name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

CAS RN

127892-62-0
Record name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
HQ He, XH Lie, JQ Weng… - Letters in Drug Design & …, 2017 - ingentaconnect.com
… The key intermediate 4-chloro-3-ethyl-1-methyl-1Hpyrazole-5-carboxylic acid 4 was … from SOCl2 and the 4-chloro-3-ethyl-1-methyl-1H-pyrazole5-carboxylic acid at refluxing. The target …
Number of citations: 2 www.ingentaconnect.com
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2019 - ACS Publications
… 34 was subjected to general procedure B2 to give the corresponding benzylamine, which was subsequently coupled to 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid …
Number of citations: 20 pubs.acs.org
H Song, Y Liu, L Xiong, Y Li, N Yang… - Journal of agricultural …, 2012 - ACS Publications
… 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (I) was synthesized according to reported method. (2b… Synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid (I) …
Number of citations: 88 pubs.acs.org
H Song, Y Liu, L Xiong, Y Li, N Yang… - Journal of agricultural …, 2013 - ACS Publications
… 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid was synthesized according to a … A mixture of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (0.62 g, 3.28 mmol) and …
Number of citations: 78 pubs.acs.org
Y Chen, Z Li, Y Yin, P Yang, Y Kong, Z Li, D Chen… - Chinese Chemical …, 2023 - Elsevier
… with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid delivered compounds 11a-11t. … (vi) 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, HATU, DIPEA, DCM, rt for 24 h…
Number of citations: 1 www.sciencedirect.com
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org
T Yang, G Gao - Arkivoc, 2012 - arkat-usa.org
… In an over-dried 100 mL round-bottomed flask 4-chloro-3-ethyl-1methyl-1H-pyrazole-5-carboxylic acid (0.94 g, 5 mmol) was added under N2. Then thionyl chloride (14 mL) was added. …
Number of citations: 3 www.arkat-usa.org
PK Chauhan, PC Choudhary - Chemistry & Biology Interface, 2018 - cbijournal.com
… order to find the optimal reaction for proposed peptide coupling reaction, we analyzed various factors affecting reaction by using 4-Chloro3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid …
Number of citations: 5 cbijournal.com
L Ning, H Li, Z Lai, M Szostak, X Chen… - The Journal of …, 2021 - ACS Publications
… Thionyl chloride (3 mL) was added to a solution of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (4, 189 mg, 1.00 mmol), followed by the addition of two drops of …
Number of citations: 12 pubs.acs.org

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